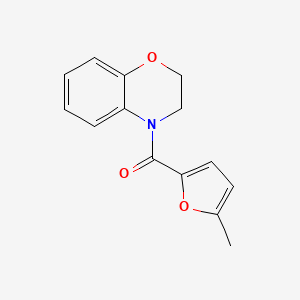
2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is known to inhibit the activity of the enzyme 5-lipoxygenase-activating protein (FLAP), which is responsible for the synthesis of leukotrienes.
Mécanisme D'action
The 2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide inhibitor acts by binding to the 2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide enzyme and preventing its activation, thus inhibiting the synthesis of leukotrienes. Leukotrienes are potent mediators of inflammation and are known to cause bronchoconstriction, mucus secretion, and edema, which are the hallmark features of asthma and COPD.
Biochemical and Physiological Effects:
The 2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide inhibitor has been shown to reduce airway inflammation, bronchoconstriction, and mucus secretion in animal models of asthma and COPD. In addition, this compound has also been found to reduce inflammation and improve intestinal function in animal models of IBD.
Avantages Et Limitations Des Expériences En Laboratoire
The 2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide inhibitor has several advantages for use in laboratory experiments. It is a highly specific inhibitor of 2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide activity and does not affect the activity of other enzymes or receptors. Furthermore, this compound is relatively stable and can be easily synthesized in large quantities.
However, there are also some limitations associated with the use of this compound in laboratory experiments. The 2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide inhibitor is highly lipophilic, which can make it difficult to solubilize in aqueous solutions. In addition, this compound has a relatively short half-life, which can limit its effectiveness in certain experimental settings.
Orientations Futures
There are several future directions for research on the 2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide inhibitor. One potential area of investigation is the development of more potent and selective 2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide inhibitors. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases such as psoriasis and rheumatoid arthritis.
Conclusion:
In conclusion, 2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide is a promising compound with potential therapeutic applications in various diseases. Its ability to inhibit the activity of the 2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide enzyme makes it a valuable tool for investigating the role of leukotrienes in disease pathogenesis. Further research is needed to fully understand the potential of this compound and to develop more effective and selective 2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide inhibitors.
Méthodes De Synthèse
The synthesis of 2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide involves the reaction of 3-fluorobenzoyl chloride with 1-methyl-4-pyrazolecarboxamide in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
The 2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). The inhibition of 2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide activity results in a decrease in the production of leukotrienes, which are known to play a crucial role in the pathogenesis of these diseases.
Propriétés
IUPAC Name |
2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c1-16-8-11(7-14-16)15-12(17)6-9-3-2-4-10(13)5-9/h2-5,7-8H,6H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKIPETWIZACBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7539562.png)






![N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7539626.png)

![3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B7539651.png)
![N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide](/img/structure/B7539654.png)

![N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B7539663.png)
